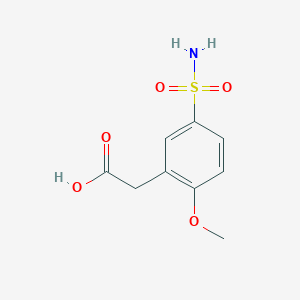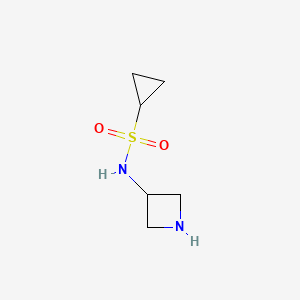
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a pyrrolidine ring with a carboxylic acid group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the 3-bromo-4-fluoroaniline, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid include:
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylacetic acid
- 3-Bromo-4-fluorophenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrolidine ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H13BrFNO2 |
|---|---|
Molekulargewicht |
302.14 g/mol |
IUPAC-Name |
4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrFNO2/c1-15-5-8(9(6-15)12(16)17)7-2-3-11(14)10(13)4-7/h2-4,8-9H,5-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
VWCPYAFBSWOURY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)


